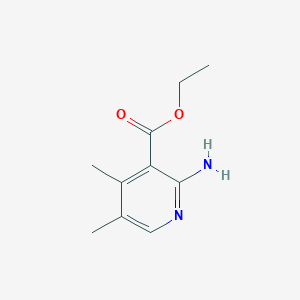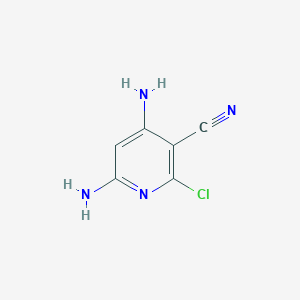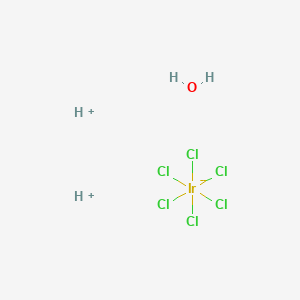
Ethyl2-amino-4,5-dimethylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4,5-dimethylnicotinate is a chemical compound belonging to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to the nicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,5-dimethylnicotinate can be synthesized through several methods. One common approach involves the reaction of acetylacetone with monoiminomalonic ester hydrochloride to form the intermediate compound, which is then further reacted to yield the desired product . Another method involves the condensation of ethyl acetoacetate with appropriate amines under controlled conditions .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 2-amino-4,5-dimethylnicotinate typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-4,5-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted nicotinic acid esters .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4,5-dimethylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-4,5-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 2-amino-4,5-dimethylnicotinate can be compared with other similar compounds, such as:
2-amino-4,6-dimethylnicotinic acid: Similar in structure but differs in the position of the methyl groups.
Ethyl 2-amino-4,6-dimethylnicotinate: Another closely related compound with slight variations in the substitution pattern.
The uniqueness of ethyl 2-amino-4,5-dimethylnicotinate lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
ethyl 2-amino-4,5-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-7(3)6(2)5-12-9(8)11/h5H,4H2,1-3H3,(H2,11,12) |
Clave InChI |
JKWYFXZKHMMUNR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CN=C1N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)



![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)




![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)


